molecular formula C12H17BrO3 B3034945 1-Bromo-2-(2,2-diethoxyethoxy)benzene CAS No. 253429-15-1

1-Bromo-2-(2,2-diethoxyethoxy)benzene

Cat. No. B3034945
Key on ui cas rn: 253429-15-1
M. Wt: 289.16 g/mol
InChI Key: INRXEWBAPFKMKA-UHFFFAOYSA-N
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Patent
US08455521B2

Procedure details

A solution of KOH pellets (85%, 0.68 g, 10.3 mmol) in water (1.5 mL) was added to 2-bromophenol (1 mL, 8.6 mmol). The mixture was diluted with DMSO (20 mL) and bromoacetaldehyde diethyl acetal (1.43 mL, 9.5 mmol) was added. The mixture was heated at 100° C. for 6 h, cooled to rt, diluted with ether (175 mL), washed with water (3×40 mL) and 5% aq NaOH (40 mL), and dried over MgSO4. Removal of the solvent left 1-(2,2-diethoxyethoxy)-2-bromobenzene (2.62 g, quant) as an oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH2:11]([O:13][CH:14]([O:17][CH2:18][CH3:19])[CH2:15]Br)[CH3:12]>O.CS(C)=O.CCOCC>[CH2:11]([O:13][CH:14]([O:17][CH2:18][CH3:19])[CH2:15][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[Br:3])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
175 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
washed with water (3×40 mL) and 5% aq NaOH (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left 1-(2,2-diethoxyethoxy)-2-bromobenzene (2.62 g, quant) as an oil

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C=CC=C1)Br)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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